molecular formula C7H8ClNO2S B1463149 2-Chloro-5-[(methylsulfonyl)methyl]pyridine CAS No. 1158608-08-2

2-Chloro-5-[(methylsulfonyl)methyl]pyridine

Cat. No.: B1463149
CAS No.: 1158608-08-2
M. Wt: 205.66 g/mol
InChI Key: IRDBHHYEFJTWNN-UHFFFAOYSA-N
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Description

2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 .

Scientific Research Applications

  • Cyclooxygenase Inhibition :

    • A study by Friesen et al. (1998) found that a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are structurally related to 2-Chloro-5-[(methylsulfonyl)methyl]pyridine, exhibited selective inhibition of cyclooxygenase enzymes COX-1 and COX-2. This is significant in pharmaceutical research for developing anti-inflammatory drugs (Friesen et al., 1998).
  • Synthesis and Green Metric Evaluation :

    • Gilbile et al. (2017) described a modified synthesis method for this compound, highlighting green chemistry aspects like atom economy and reduced waste generation. This research contributes to more sustainable and efficient production methods in the chemical industry (Gilbile, Bhavani, & Vyas, 2017).
  • Spin-Crossover and Crystallographic Phase Changes :

    • In the study of iron(II) complexes involving sulfur-substituted pyridines, Cook et al. (2015) explored the interplay between spin-crossover and crystallographic phase changes. Such research is fundamental in understanding the properties of materials that could be used in electronic and spintronic devices (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
  • Antimicrobial Performance in Industrial Preservatives :

    • Research by Wolf and Bobalek (1967) demonstrated that certain chloro- and methylsulfonyl-substituted pyridines, akin to this compound, exhibited broad-spectrum antimicrobial activity. This is particularly relevant in developing preservatives for industrial applications, such as in paints and textiles (Wolf & Bobalek, 1967).
  • Chemical Structure Analysis and Stability :

    • Studies like those by Yue et al. (2011) have investigated the metabolic pathways and stability of compounds structurally related to this compound. This kind of research is pivotal in drug development and understanding the pharmacokinetics of new pharmaceutical compounds (Yue et al., 2011).
  • Novel Derivatization in Pharmaceutical Chemistry :

    • Niiyama et al. (1997) explored the preparation of novel pyridine derivatives with potential inhibitory activity against enzymes, using a method that includes a methylsulfonyl group as a leaving group. Such research aids in the development of new drugs and therapeutic agents (Niiyama et al., 1997).

Properties

IUPAC Name

2-chloro-5-(methylsulfonylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDBHHYEFJTWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672481
Record name 2-Chloro-5-[(methanesulfonyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158608-08-2
Record name 2-Chloro-5-[(methanesulfonyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-[(methylsulfonyl)methyl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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